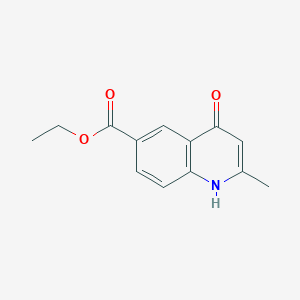

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

Overview

Description

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, also known as 4-Hydroxy-2-methylquinoline-6-carboxylic acid ethyl ester, is a chemical compound with the molecular formula C13H13NO3 . It is a useful research chemical .

Molecular Structure Analysis

The molecular weight of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate is 231.25 . The SMILES string representation of its structure isCCOC(=O)c1ccc2nc(C)cc(O)c2c1 . Chemical Reactions Analysis

A substituted quinoline-6-carbohydrazide was synthesized by the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate. The quinoline-6-carbohydrazide was reacted with phenyl isothiocyanate to obtain the corresponding phenylhydrazinecarbotioamide .Physical And Chemical Properties Analysis

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate has a predicted boiling point of 393.8±37.0 °C and a predicted density of 1.244±0.06 g/cm3 . Its pKa is predicted to be 3.63±0.40 .Scientific Research Applications

Synthesis of Quinoline Derivatives

It can be used in the synthesis of various quinoline derivatives, which are valuable in drug research and development due to their pharmaceutical and biological activities .

Antitubercular Agents

There’s a mention of its use in synthesizing compounds with antitubercular properties .

Alzheimer’s Disease Treatment

It has been used in the synthesis of compounds for treating Alzheimer’s disease .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate is the G protein-coupled receptor GPR35 . GPR35 is a protein that in humans is encoded by the GPR35 gene. It is involved in various physiological processes and has been implicated in several diseases, including inflammation and cancer .

Mode of Action

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate acts as an agonist of GPR35 . Agonist activation of GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 . This interaction results in the activation of GPR35, leading to a cascade of intracellular events.

Biochemical Pathways

The activation of gpr35 can influence several signaling pathways, including those involved in inflammation and pain perception . The downstream effects of these pathways can have significant impacts on cellular function and overall physiology.

Pharmacokinetics

The pharmacokinetic properties of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also an inhibitor of CYP1A2, which could affect its metabolism . These properties can impact the bioavailability of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, influencing its effectiveness as a therapeutic agent.

Result of Action

The molecular and cellular effects of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate’s action are largely dependent on the specific cellular context and the pathways that are activated. Given its role as a GPR35 agonist, it can potentially modulate a variety of cellular responses, including those related to inflammation and pain perception .

Action Environment

The action, efficacy, and stability of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins. For example, as an inhibitor of CYP1A2, Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate could potentially interact with other drugs metabolized by this enzyme .

properties

IUPAC Name |

ethyl 2-methyl-4-oxo-1H-quinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)9-4-5-11-10(7-9)12(15)6-8(2)14-11/h4-7H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJWZYUUWDUKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283187 | |

| Record name | ethyl 4-hydroxy-2-methylquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate | |

CAS RN |

300590-94-7 | |

| Record name | ethyl 4-hydroxy-2-methylquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

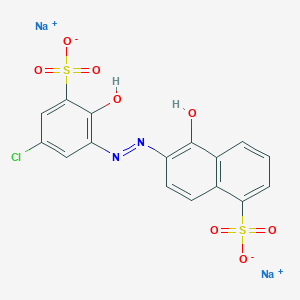

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research focuses on the synthesis and reactions of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. Could you elaborate on the role of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate in this process?

A1: Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate serves as the crucial starting material for synthesizing 4-Hydroxy-2-methylquinoline-6-carbohydrazide []. The synthesis likely involves the reaction of the ethyl ester with hydrazine, leading to the formation of the target hydrazide compound. This transformation highlights the importance of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate as a building block in organic synthesis, particularly for creating compounds with potential biological activities. Further research might explore different reaction conditions and variations in the starting material to optimize the synthesis of the hydrazide and potentially discover novel derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Benzo[b]carbazole](/img/structure/B1582823.png)